molecular formula C8H14O2 B11721594 3-(2-Hydroxyethyl)cyclohexanone

3-(2-Hydroxyethyl)cyclohexanone

Cat. No.: B11721594
M. Wt: 142.20 g/mol
InChI Key: WFGVSEXEHXSKPI-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2 It is a cyclohexanone derivative where a hydroxyethyl group is attached to the third carbon of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethyl)cyclohexanone can be achieved through several methods. One common approach involves the condensation reaction between cyclohexanone and ethylene oxide under basic conditions. The reaction typically proceeds as follows:

  • Cyclohexanone is reacted with ethylene oxide in the presence of a base such as sodium hydroxide.
  • The reaction mixture is heated to facilitate the formation of the hydroxyethyl group on the cyclohexanone ring.
  • The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethyl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2-carboxyethyl)cyclohexanone.

    Reduction: Formation of 3-(2-hydroxyethyl)cyclohexanol.

    Substitution: Formation of various substituted cyclohexanone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Hydroxyethyl)cyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)cyclohexanone involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbonyl group in the cyclohexanone ring can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: The parent compound without the hydroxyethyl group.

    3-Hydroxycyclohexanone: A similar compound with a hydroxyl group directly attached to the cyclohexanone ring.

    2-(2-Hydroxyethyl)cyclohexanone: A positional isomer with the hydroxyethyl group attached to the second carbon.

Uniqueness

3-(2-Hydroxyethyl)cyclohexanone is unique due to the specific positioning of the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it valuable for various applications.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(2-hydroxyethyl)cyclohexan-1-one

InChI

InChI=1S/C8H14O2/c9-5-4-7-2-1-3-8(10)6-7/h7,9H,1-6H2

InChI Key

WFGVSEXEHXSKPI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)CCO

Origin of Product

United States

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